molecular formula C21H17N5O2S B15137501 1-[4-(phenylcarbamoyl)phenyl]-N-(thiophen-2-ylmethyl)triazole-4-carboxamide

1-[4-(phenylcarbamoyl)phenyl]-N-(thiophen-2-ylmethyl)triazole-4-carboxamide

Cat. No.: B15137501
M. Wt: 403.5 g/mol
InChI Key: WHIYNFCIAFTBMZ-UHFFFAOYSA-N
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Description

1-[4-(phenylcarbamoyl)phenyl]-N-(thiophen-2-ylmethyl)triazole-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(phenylcarbamoyl)phenyl]-N-(thiophen-2-ylmethyl)triazole-4-carboxamide typically involves multi-step reactions starting from readily available starting materials. The general synthetic route includes:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent reaction conditions and high yields. Optimization of reaction parameters such as temperature, pressure, and solvent choice would be crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-[4-(phenylcarbamoyl)phenyl]-N-(thiophen-2-ylmethyl)triazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, potassium carbonate as a base.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted triazole derivatives.

Mechanism of Action

The mechanism of action of 1-[4-(phenylcarbamoyl)phenyl]-N-(thiophen-2-ylmethyl)triazole-4-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(phenylcarbamoyl)phenyl]-N-(thiophen-2-ylmethyl)triazole-4-carboxamide is unique due to its combination of a triazole ring, a phenylcarbamoyl group, and a thiophen-2-ylmethyl group. This unique structure imparts specific chemical and biological properties that are not commonly found in other compounds, making it a valuable molecule for further research and development.

Properties

Molecular Formula

C21H17N5O2S

Molecular Weight

403.5 g/mol

IUPAC Name

1-[4-(phenylcarbamoyl)phenyl]-N-(thiophen-2-ylmethyl)triazole-4-carboxamide

InChI

InChI=1S/C21H17N5O2S/c27-20(23-16-5-2-1-3-6-16)15-8-10-17(11-9-15)26-14-19(24-25-26)21(28)22-13-18-7-4-12-29-18/h1-12,14H,13H2,(H,22,28)(H,23,27)

InChI Key

WHIYNFCIAFTBMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C=C(N=N3)C(=O)NCC4=CC=CS4

Origin of Product

United States

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